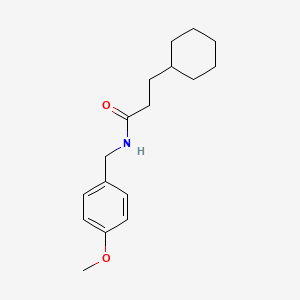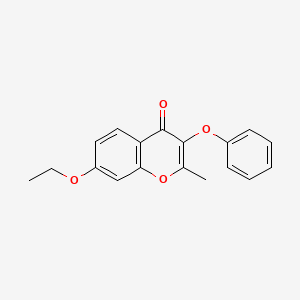
7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one, also known as EPMC, is a synthetic flavonoid compound that has attracted attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival. 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the suppression of angiogenesis, and the inhibition of tumor growth. 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has also been shown to reduce oxidative stress and inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one. Additionally, further studies are needed to elucidate the mechanism of action of 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one and its potential therapeutic applications in other areas, such as neurodegenerative diseases and cardiovascular disorders. Finally, clinical trials are needed to determine the safety and efficacy of 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one in humans.
Synthesemethoden
7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one can be synthesized through a multi-step process starting with the condensation of 2-methylresorcinol and ethyl acetoacetate, followed by the alkylation of the resulting intermediate with 2-chloroacetophenone. The final step involves the reaction of the resulting intermediate with phenoxyacetic acid to yield 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one.
Wissenschaftliche Forschungsanwendungen
7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been studied extensively for its potential therapeutic properties, particularly in the areas of cancer, inflammation, and oxidative stress. In vitro studies have shown that 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines such as TNF-α and IL-6. 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
7-ethoxy-2-methyl-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-20-14-9-10-15-16(11-14)21-12(2)18(17(15)19)22-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYUOWKZRVTOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

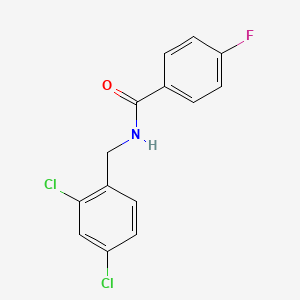
![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)
![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)

![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
![2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5711360.png)
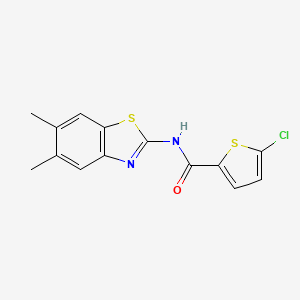
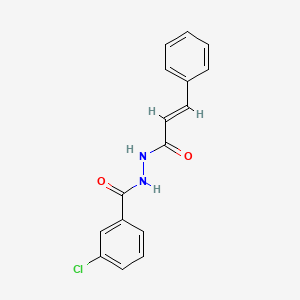
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5711391.png)
